REACTION_CXSMILES
|
[CH3:1][CH:2]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=O)[CH3:12])=[CH:7][CH:6]=1)[CH3:3].[C-:14]#[N:15].[Na+].[C:17](=O)([O-])[O-:18].[NH4+:21].[NH4+].C([OH:25])C>O>[CH3:12][C:11]1([C:8]2[CH:9]=[CH:10][C:5]([O:4][CH:2]([CH3:3])[CH3:1])=[CH:6][CH:7]=2)[NH:21][C:17](=[O:18])[NH:15][C:14]1=[O:25] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)OC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
226 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70° C. for 13 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
WASH
|
Details
|
washed with water and hexane/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC(N1)=O)=O)C1=CC=C(C=C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.1 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |